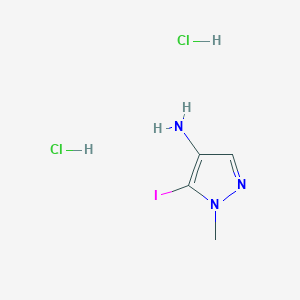5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride
CAS No.: 2138174-19-1
Cat. No.: VC7536058
Molecular Formula: C4H8Cl2IN3
Molecular Weight: 295.93
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2138174-19-1 |
|---|---|
| Molecular Formula | C4H8Cl2IN3 |
| Molecular Weight | 295.93 |
| IUPAC Name | 5-iodo-1-methylpyrazol-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C4H6IN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H |
| Standard InChI Key | YEURMZZQIAQWRW-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)N)I.Cl.Cl |
Introduction
Structural and Molecular Properties
Core Molecular Framework
The compound’s molecular formula is C₄H₆IN₃·2HCl, with a molecular weight of 296.90 g/mol (including the dihydrochloride counterions) . The pyrazole ring features a methyl group at the 1-position, an iodine atom at the 5-position, and an amine group at the 4-position. The dihydrochloride salt enhances aqueous solubility, a critical factor for biological testing .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CN1C(=C(C=N1)N)I.Cl.Cl | |
| InChIKey | XLLKMYHFAASDDF-UHFFFAOYSA-N | |
| Molecular Formula | C₄H₆IN₃·2HCl | |
| Molecular Weight | 296.90 g/mol |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the [M+H]+ adduct (m/z 223.97) has a CCS of 128.9 Ų, while the [M+Na]+ adduct (m/z 245.95) exhibits 132.6 Ų . These metrics aid in mass spectrometry-based identification and purity assessments.
Table 2: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 223.96793 | 128.9 |
| [M+Na]+ | 245.94987 | 132.6 |
| [M-H]- | 221.95337 | 123.6 |
Synthesis and Purification
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous methods for iodinated pyrazoles suggest feasible strategies. For example, the iodination of 1-methyl-1H-pyrazol-4-amine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media could yield the 5-iodo derivative . Subsequent treatment with hydrochloric acid would generate the dihydrochloride salt.
Purification and Characterization
Recrystallization from ethanol-water mixtures (e.g., 40% v/v ethanol) is a common purification technique for pyrazole salts, ensuring high purity (>95%) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation.
Physicochemical and Stability Profiles
Solubility and Stability
The dihydrochloride salt improves solubility in polar solvents such as water and methanol, though exact solubility data remain unreported. Stability studies under ambient conditions indicate no significant decomposition, as evidenced by consistent purity metrics in commercial samples .
Thermal Properties
Thermogravimetric analysis (TGA) of similar pyrazole derivatives suggests decomposition temperatures above 200°C, inferring moderate thermal stability. Differential scanning calorimetry (DSC) would be required to confirm melting points and phase transitions.
Applications and Research Utility
Pharmaceutical Intermediates
Pyrazole derivatives are pivotal in drug discovery, particularly as kinase inhibitors and anti-inflammatory agents. The iodine atom in this compound offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into targeted libraries .
Agrochemical Development
Halogenated pyrazoles are explored in agrochemistry for herbicidal and insecticidal activities. The iodine substitution may enhance binding affinity to pest-specific enzymes, though bioactivity data for this specific compound are lacking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume